molecular formula C5H8ClN3O2S2 B14229440 Methanesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]- CAS No. 828920-70-3

Methanesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-

Cat. No.: B14229440
CAS No.: 828920-70-3
M. Wt: 241.7 g/mol
InChI Key: DOXKBQARMBWJNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]- is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a methanesulfonamide group attached to a thiazole ring, which is further substituted with a chlorine atom and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]- typically involves the reaction of 4-chloro-5-(methylamino)-2-thiazolylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

On an industrial scale, the production of Methanesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]- follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and reduce costs. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Methanesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]- involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonamide, N-[3-[[(2-chloro-5-iodo-4-pyrimidinyl)amino]methyl]-2-pyrazinyl]-N-methyl-
  • Methanesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]-

Uniqueness

Methanesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]- is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its chlorine and methylamino groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry.

Properties

CAS No.

828920-70-3

Molecular Formula

C5H8ClN3O2S2

Molecular Weight

241.7 g/mol

IUPAC Name

N-[4-chloro-5-(methylamino)-1,3-thiazol-2-yl]methanesulfonamide

InChI

InChI=1S/C5H8ClN3O2S2/c1-7-4-3(6)8-5(12-4)9-13(2,10)11/h7H,1-2H3,(H,8,9)

InChI Key

DOXKBQARMBWJNA-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=C(S1)NS(=O)(=O)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.